N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine is an organic compound with a unique structure that includes a difluorophenyl group and a methyloxolanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,5-difluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxolanamine moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
- N-(2,5-Difluorophenyl)-2-isopropylphenoxyacetamide
- N-(2,5-Difluorophenyl)-2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinylacetamide
Uniqueness
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine is unique due to its specific combination of a difluorophenyl group and an oxolanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13F2NO/c1-7-10(4-5-15-7)14-11-6-8(12)2-3-9(11)13/h2-3,6-7,10,14H,4-5H2,1H3 |
InChI Key |
UPIOWQKAPBUIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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